5-Ethoxy-2-methylisoindole-1,3-dione
Description
5-Ethoxy-2-methylisoindole-1,3-dione is a cyclic imide derivative characterized by a substituted isoindole-1,3-dione core. The ethoxy group at position 5 and the methyl group at position 2 influence its physicochemical properties and biological interactions. Such methods are typical for isoindole derivatives, where substituent positioning is critical for tuning reactivity and functionality.
Properties
IUPAC Name |
5-ethoxy-2-methylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-15-7-4-5-8-9(6-7)11(14)12(2)10(8)13/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFLQBPCYHSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methylisoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate primary amine. This reaction is carried out under controlled conditions to ensure the formation of the desired isoindole-1,3-dione scaffold . One common method involves the use of a maleic anhydride derivative and an aromatic primary amine, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as solventless reactions and the use of environmentally friendly reagents are preferred. For example, the reaction of tetraynes with imidazole derivatives in a green, waste-free transformation has been reported to yield isoindole-1,3-dione derivatives with high atom economy .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
5-Ethoxy-2-methylisoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antibacterial effects.
Medicine: Investigated for its potential therapeutic properties, including its use as a candidate for Alzheimer’s therapy.
Industry: Used in the production of dyes, colorants, and polymer additives
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methylisoindole-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, these compounds may inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- 5-Methoxyisoindoline-1,3-dione (CAS 1344701-44-5): Differs by a methoxy group at position 5 instead of ethoxy, reducing steric bulk and lipophilicity (ClogP ~1.2 vs. ~1.8 for ethoxy derivatives) .
- 6-Hydroxy-2-methylisoindolin-1-one (CAS 366453-21-6): Replaces the 1,3-dione moiety with a ketone and hydroxyl group, altering hydrogen-bonding capacity and metabolic stability .
- Epoxy derivatives of 5-methylhexahydroisoindole-1,3-dione : Feature a saturated hexahydro backbone and epoxy modifications, enhancing herbicidal activity (root growth inhibition >70% at 100 ppm) .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | ClogP* | Biological Activity |
|---|---|---|---|
| 5-Ethoxy-2-methylisoindole-1,3-dione | 5-Ethoxy, 2-methyl | ~1.8 | Data limited; inferred similarity |
| 5-Methoxyisoindoline-1,3-dione | 5-Methoxy | ~1.2 | Unreported |
| Epoxy-5-methylhexahydroisoindole-1,3-dione | 5-Methyl, epoxy groups | ~0.9 | Herbicidal (70–90% inhibition) |
| Piperazine-2,3-dione derivatives | Piperazine core, arylalkyl | ~2.5 | Anthelmintic (EC₅₀: 10–50 μM) |
*ClogP values estimated from analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
